molecular formula C9H7NO3S B181123 Quinoline-5-sulphonic acid CAS No. 23261-58-7

Quinoline-5-sulphonic acid

Cat. No. B181123
CAS RN: 23261-58-7
M. Wt: 209.22 g/mol
InChI Key: KVGSJGNWRDPVKA-UHFFFAOYSA-N
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Description

Quinoline-5-sulphonic acid, also known as 5-Quinolinesulfonic acid, is a compound with the molecular formula C9H7NO3S . It is used in various applications, including the manufacture of disinfectants, deodorants, antiseptics, and drugs for the treatment of minor wounds .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature using various methods . For instance, a solvent-assisted co-grinding method has been used to form the cocrystal of 8-hydroxy quinoline-5-sulphonic acid .


Molecular Structure Analysis

The molecular structure of Quinoline-5-sulphonic acid has been studied using spectroscopic and Density Functional Theory (DFT) investigations . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .


Chemical Reactions Analysis

Quinoline-5-sulphonic acid can participate in various chemical reactions. For instance, it has been used to form a cocrystal with 5-chloro-8-hydroxyquinoline . The reaction properties of this compound have been investigated using DFT and molecular dynamics simulations .


Physical And Chemical Properties Analysis

Quinoline-5-sulphonic acid has a molecular weight of 209.22 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound’s exact mass and monoisotopic mass are 209.01466426 g/mol .

Scientific Research Applications

Spectrophotometric Method Development

A spectrophotometric method has been developed for determining sulphonic acids in wood material using quinoline. This method, involving quinoline hydrochloride, is sensitive and selective, showing negligible reaction with other wood components (Westermark & Samuelsson, 1993).

Synthesis of Pyrroloquinoxalinesulphonic Acids

Research on the synthesis of pyrroloquinoxalinesulphonic acids reveals that these compounds can undergo chemical transformations under certain conditions, demonstrating the chemical versatility of quinoline-based compounds (Cheeseman & Roy, 1969).

Quinoline and Naphthyridine Derivatives

Quinoline and naphthyridine sulfonamide or phosphonic acid derivatives have been synthesized, although they showed no significant antimicrobial activity. This highlights the importance of structural modifications in the development of effective chemotherapeutic agents (Yanagisawa, Nakao, & Ando, 1973).

Application in Organic Synthesis

Quinolines are significant in organic chemistry, including their use in the Friedlander synthesis. This research demonstrates the broad applications of quinolines in medicinal chemistry, bioorganic processes, and industrial organic chemistry (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

Enhancing Photoluminescence of Metal Chelates

Research has shown that synthetic surfactant vesicles can enhance the photoluminescence of metal chelates, including quinolin-8-ol-5-sulphonic acid, offering potential applications in analytical chemistry (Alvarez, García, & Sanz-Medel, 1990).

Antineoplastic and Antibacterial Activities

Quinoline derivatives have been explored for their potential antineoplastic and antibacterial activities, highlighting the role of quinolines in developing new therapeutic agents (Mazumder et al., 2004).

Sorption Studies and Drug Protection

The adsorption properties of quinoline derivatives, including their interaction with clays like sepiolite, have been studied for applications such as drug delivery and protection (Hoyo, Rives, & Vicente, 1993).

Safety And Hazards

Quinoline-5-sulphonic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Quinoline derivatives have a wide range of applications, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions . Therefore, the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment, is a promising future direction .

properties

IUPAC Name

quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGSJGNWRDPVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177835
Record name Quinoline-5-sulphonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Quinolinesulfonic acid

CAS RN

23261-58-7
Record name 5-Quinolinesulfonic acid
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Record name 5-Quinolinesulfonic acid
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Record name 5-Quinolinesulfonic acid
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Record name Quinoline-5-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
SC Srivastava, RL Seth, AK Dey - Kolloid-Zeitschrift und Zeitschrift für …, 1962 - Springer
Electrical conductance studies have been performed to investigate the nature of aqueous solutions of 7-iodo 8-hydroxy quinoline 5-sulphonic acid (Ferron). The reagent has been found …
Number of citations: 3 link.springer.com
W Cyril, BS Kumar, D Sobhana - Oriental Journal of Chemistry, 2011 - search.proquest.com
The thermal properties of copper (II) 8-hydroxy quinoline-5 sulphonic acid has been investigated. The thermal decomposition occurs in three stages. All the three stages of …
Number of citations: 4 search.proquest.com
RN Singru, WB Gurnule - Journal of applied polymer science, 2010 - Wiley Online Library
Copolymers (8‐HQ5‐SAOF) were synthesized by the condensation of 8‐hydroxyquinoline 5‐sulphonic acid (8‐HQ5‐SA) and oxamide (O) with formaldehyde (F) in the presence of acid …
Number of citations: 14 onlinelibrary.wiley.com
K Hayashi, K Okamoto, J Hidaka… - Journal of the Chemical …, 1982 - pubs.rsc.org
Studies have been made on the co-ordination behaviour of aluminium(III) with 8-hydroxy-7-[(6′-sulpho-2′-naphthyl)azo]quinoline-5-sulphonic acid (H3L), capable of two different co-…
Number of citations: 1 pubs.rsc.org
LE Maley, DP Mellor - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… A typical set of experimental titration curves of the chelation with 8-hydroxyquinoline 5-sulphonic acid is given in Figure 4 and the corresponding formation curves in Figure 5, and a …
Number of citations: 74 www.publish.csiro.au
M Majidian, JB Raoof, SR Hosseini, J Fischer… - Journal of …, 2020 - Elsevier
8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA) was determined using square wave anodic stripping voltammetry (SWASV) at the surface of carbon paste electrode modified with Sb …
Number of citations: 4 www.sciencedirect.com
AI Busev, C Fan - Talanta, 1962 - Elsevier
… The aim of this study was the cla~fication of the possibility of utiIising $hydroxyquinoline-5-sulphonic acid for the photometric determination of molybdenum in the presence of other …
Number of citations: 4 www.sciencedirect.com
B Sureshkumar, YS Mary, CY Panicker… - Journal of Molecular …, 2017 - Elsevier
… In the present work, the vibrational spectroscopic analysis of 8-hydroxy quinoline- 5-sulphonic acid (8HQ5SA), SERS study, molecular dynamics and molecular docking studies are …
Number of citations: 21 www.sciencedirect.com
T Ozaki - Analytical Letters, 1982 - Taylor & Francis
7-Nitroso-8-hydroxyquinoline-5-sulphonic acid (H 2 NQS) was used as a chelating reagent for ion-pair extraction of cobalt (II) and iron (II) with tetradecyl-dimethyl-benzyl-ammonium …
Number of citations: 3 www.tandfonline.com
T Kambara, M Sugawara - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… , fundamental conditions for the spectrophotometric determination of cobalt(II) and the composition of the ternary complex formed are discussed: 8-hydroxyquinoline-5-sulphonic acid (H,…
Number of citations: 9 www.journal.csj.jp

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